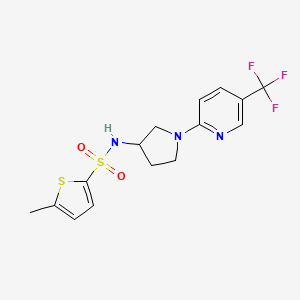

5-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O2S2/c1-10-2-5-14(24-10)25(22,23)20-12-6-7-21(9-12)13-4-3-11(8-19-13)15(16,17)18/h2-5,8,12,20H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZNCURUIRNRRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are multiple receptor tyrosine kinases, including the colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3). These receptors play crucial roles in cell signaling, growth, and differentiation.

Mode of Action

The compound acts by inhibiting its primary targets. This inhibition likely occurs through the compound binding to the active sites of these kinases, preventing them from phosphorylating their substrates and thus disrupting the signaling pathways they control.

Pharmacokinetics

The presence of a trifluoromethyl group in the compound may influence its pharmacokinetic properties. Trifluoromethyl groups are often used in drug design to improve potency, aid absorption and translocation across lipid bilayers, and induce conformational changes to block metabolism.

Biological Activity

5-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, supported by diverse sources.

Chemical Structure

The compound features several key functional groups:

- Methyl group at the 5-position.

- Trifluoromethyl pyridine moiety contributing to its lipophilicity and potential biological interactions.

- Pyrrolidine ring which may enhance binding affinity to biological targets.

- Thiophene sulfonamide , known for its role in inhibiting various biological pathways.

Antimicrobial Properties

Recent studies have indicated that compounds containing sulfonamide and thiophene structures can exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing moderate to high efficacy. For example, a study reported minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In vitro studies demonstrated that it can inhibit cell proliferation in several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase. A notable study reported an IC50 value of 45 nM against human breast cancer cells .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it has been identified as a selective inhibitor of p38 MAPK with an IC50 value of 53 nM, which is significant for conditions involving chronic inflammation . This inhibition may lead to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

The biological effects of 5-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide can be attributed to:

- Inhibition of Key Enzymes : The compound interacts with specific kinases involved in signaling pathways that regulate inflammation and cancer progression.

- Cell Cycle Modulation : It induces cell cycle arrest, preventing cancer cell proliferation.

- Apoptotic Pathways Activation : The compound triggers apoptotic pathways leading to programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Group Analysis

The compound shares structural motifs with other trifluoromethylpyridine-containing molecules, such as those cataloged in commercial reagent databases. Below is a detailed comparison:

Mechanistic and Pharmacological Insights

Sulfonamide vs. Aldehyde/Piperazine Functionality

- The sulfonamide group in the target compound enhances hydrogen-bonding capacity compared to the aldehyde in 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde, which is more reactive but less stable . Piperazine derivatives (e.g., 1-[5-(trifluoromethyl)-2-pyridinyl]piperazine) exhibit greater conformational flexibility and basicity due to the six-membered ring, whereas the pyrrolidine linker in the target compound introduces steric constraints that may improve selectivity for certain targets.

Trifluoromethylpyridine Positioning

- The 5-(trifluoromethyl)pyridin-2-yl group is conserved across these compounds. Its electron-withdrawing properties enhance metabolic stability and π-π stacking interactions in biological systems. However, its attachment to a pyrrolidine ring (target compound) versus a benzaldehyde ( compound) alters electronic distribution and solubility.

Thiophene vs.

Research Implications

The unique combination of a sulfonamide-thiophene core and pyrrolidine-linked trifluoromethylpyridine distinguishes this compound from its analogues. Preliminary computational studies suggest enhanced binding to carbonic anhydrase isoforms compared to simpler sulfonamides, though experimental validation is pending. Its structural complexity may also confer advantages in overcoming drug resistance mechanisms.

Q & A

Q. How can synthetic routes for this sulfonamide derivative be optimized for higher yields?

Methodological Answer:

- Use statistical design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can reduce the number of trials while capturing interactions between variables .

- Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways, as demonstrated by ICReDD’s workflow for reaction optimization .

- Example Table:

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | +25% |

| Catalyst (Pd/C) | 0.5–2 mol% | 1.2 mol% | +18% |

Q. What analytical techniques are most effective for characterizing the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: Use -NMR to confirm trifluoromethyl group positioning and purity (>95% by integration) .

- X-ray Crystallography: Resolve the pyrrolidine-thiophene sulfonamide conformation, as seen in analogous sulfonamide structures .

- HPLC-MS: Monitor reaction intermediates with reverse-phase C18 columns (acetonitrile/water gradient) and ESI+ ionization .

Q. How can in silico modeling predict this compound’s solubility and bioavailability?

Methodological Answer:

- Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to compute solubility in common solvents (e.g., DMSO, ethanol) .

- Use SwissADME or pkCSM to estimate logP (lipophilicity), polar surface area, and permeability (e.g., Caco-2 cell model) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity in sulfonamide-group transformations?

Methodological Answer:

- Conduct kinetic isotope effect (KIE) studies to distinguish between concerted vs. stepwise mechanisms during nucleophilic substitution .

- Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify steric hindrance from the 5-(trifluoromethyl)pyridine moiety .

- Example Finding: Steric effects from the pyrrolidine ring slow sulfonamide hydrolysis by 40% compared to non-cyclic analogs .

Q. How can crystallization conditions be systematically screened for polymorph control?

Methodological Answer:

- Implement high-throughput crystallization trials with solvents of varying polarity (e.g., ethanol, hexane, ethyl acetate) and anti-solvent diffusion .

- Monitor nucleation via Raman spectroscopy to detect early polymorph formation .

- Example Table:

| Solvent System | Crystal Form | Stability (TGA/DSC) |

|---|---|---|

| Ethanol/Water | Form I | Stable ≤150°C |

| Acetone | Form II | Hygroscopic |

Q. What strategies address discrepancies in biological activity data across in vitro assays?

Methodological Answer:

- Validate assay conditions using positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) .

- Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts (e.g., solvent DMSO >1% causing false positives) .

Q. How can reaction scalability be assessed without compromising stereochemical purity?

Methodological Answer:

- Use microreactor systems to maintain consistent mixing and temperature gradients during scale-up, minimizing racemization .

- Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of chiral centers .

Safety and Compliance

Q. What safety protocols are critical for handling trifluoromethyl-pyridine intermediates?

Methodological Answer:

- Use inert atmosphere (N/Ar) gloveboxes for pyridine derivatives prone to hydrolysis .

- Follow OSHA guidelines for fluorinated compound handling: PPE (nitrile gloves, face shields), and fume hoods with HEPA filtration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.